1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene is an organic compound characterized by its unique molecular structure, which includes a benzene ring substituted with two fluorine atoms and a dioxolane moiety. The molecular formula of this compound is , and it has a molecular weight of approximately 200.18 g/mol. This compound is also known by its IUPAC name, 2-[(2,4-difluorophenyl)methyl]-1,3-dioxolane.
This compound belongs to the class of dioxolanes, which are cyclic ethers containing two oxygen atoms in a five-membered ring. Dioxolanes are notable for their applications in organic synthesis and material science due to their unique chemical properties. The compound is primarily sourced from synthetic procedures involving fluorinated benzene derivatives and dioxolane precursors.
The synthesis of 1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene can be accomplished through various methods. One common approach involves the reaction of a difluorobenzyl halide with a dioxolane derivative under basic conditions.
The structural representation of 1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene can be described using various notations:
InChI=1S/C10H10F2O2/c11-8-2-1-7(9(12)6-8)5-10-13-3-4-14-10/h1-2,6,10H,3-5H2
C1COC(O1)CC2=C(C=C(C=C2)F)F
These codes provide a standard way to encode the compound’s structure for computational modeling and database searches.
The compound can participate in various chemical reactions typical of aromatic compounds and dioxolanes:
In synthetic applications, reactions involving this compound may yield derivatives with altered biological activities or improved properties for specific applications. For instance, reactions with nucleophiles can lead to the formation of new functionalized compounds suitable for pharmaceuticals.
The mechanism of action for reactions involving 1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene typically involves:
While specific physical properties such as melting point and boiling point were not detailed in the search results, it is noted that this compound exists as a colorless oil at room temperature.
The chemical properties include:
1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene has several notable applications:
Research indicates that derivatives of this compound may exhibit significant biological activities, making them candidates for further investigation in medicinal chemistry.
CAS No.: 1235406-19-5
CAS No.: 6709-57-5
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.:
CAS No.: 31685-59-3